In Vivo Tumorigenicity: 1,6-DNP vs. 1-Nitropyrene in BALB/c Mice
In a direct head-to-head study, 1,6-Dinitropyrene (1,6-DNP) demonstrated unequivocal tumorigenicity, whereas 1-nitropyrene (1-NP) did not. The quantified difference provides a clear rationale for selecting 1,6-DNP as a positive control in long-term carcinogenicity assays or when investigating the tumorigenic potential of nitro-PAHs [1].
| Evidence Dimension | Tumor Incidence at Injection Site |
|---|---|
| Target Compound Data | 10/20 mice (50%) developed tumors within 45 weeks; first tumor on day 112 |
| Comparator Or Baseline | 1-Nitropyrene (1-NP): 0/20 mice (0%) developed tumors |
| Quantified Difference | 50% vs. 0% tumor incidence |
| Conditions | Subcutaneous injection of 0.1 mg once weekly for 20 weeks into male BALB/c mice |
Why This Matters
This data directly informs compound selection: 1,6-DNP is a reliable positive control for in vivo carcinogenicity, while 1-NP is not.
- [1] Tokiwa, H., et al. (1984). 1,6-Dinitropyrene: mutagenicity in Salmonella and carcinogenicity in BALB/c mice. Journal of the National Cancer Institute, 73(6), 1359-1363. View Source
